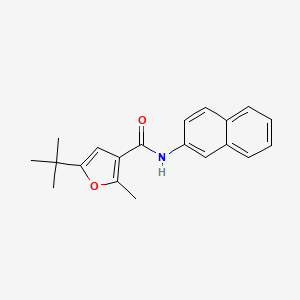
2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives related to 2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide often involves the use of N, N'-disubstituted hydrazinecarbothioamide as a precursor. One such derivative, synthesized through the dehydrosulfurization reaction under the action of a mixture of iodine and triethylamine in a DMF medium, resulted in an 84% yield. This process highlights the compound's potential as a DHFR inhibitor, indicating its relevance in biochemical applications (Pavlova et al., 2022).
Molecular Structure Analysis
The molecular structure of 2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide and its derivatives has been characterized using various spectroscopic techniques including IR, 1H and 13C NMR, and mass spectra. These studies provide detailed insights into the compound's structural integrity and the stability of its molecular configuration, essential for understanding its reactivity and potential applications (Mohamed et al., 2020).
Chemical Reactions and Properties
Derivatives of 2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide have been synthesized to explore their chemical reactivity, particularly in the formation of novel heterocyclic compounds with potential insecticidal activity. This research indicates the compound's versatility in synthesizing new materials with significant biological activities (Mohamed et al., 2020).
Physical Properties Analysis
The physical properties of 2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in material science and pharmaceuticals. X-ray crystallography has been utilized to determine the precise structural details, which are vital for designing compounds with desired physical characteristics (Mo et al., 2011).
Chemical Properties Analysis
The chemical properties of this compound, including reactivity with various chemical agents and stability under different conditions, have been studied to understand its potential as a core structure for further synthetic modifications. Such modifications can enhance its biological activity or its physical properties for specific applications, demonstrating the compound's versatility in chemical synthesis and design (Dani et al., 2013).
Applications De Recherche Scientifique
Fluorescent Compounds Development
A study by Zhang et al. (2017) synthesized a series of N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their corresponding BF2 complexes. These compounds demonstrated excellent photophysical properties such as large Stokes shifts, solid-state fluorescence, and aggregation-induced emission effect (AIEE), highlighting their potential in fluorescence-based applications (Kan Zhang et al., 2017).
Synthesis Methodologies
Efficient synthetic methodologies for creating thiadiazole derivatives, which include 2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide, have been explored to facilitate the construction of novel heterocycles. Mohamed et al. (2020) described an effective synthesis approach for these compounds, which were then evaluated for insecticidal activity against the cotton leaf worm, showcasing the utility of these derivatives in developing new insecticides (Ali M. M. Mohamed et al., 2020).
Antimicrobial and Anticancer Activities
Research on thiadiazole derivatives has also extended into the biomedical field, particularly in antimicrobial and anticancer studies. For example, Bikobo et al. (2017) synthesized a series of thiadiazole derivatives and evaluated them for antimicrobial activity, finding some compounds to exhibit potency superior to reference drugs (D. Bikobo et al., 2017). Furthermore, Ravinaik et al. (2021) designed and synthesized N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, demonstrating significant anticancer activities across several cancer cell lines, indicating the potential of these compounds in cancer treatment (B. Ravinaik et al., 2021).
Propriétés
IUPAC Name |
2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3OS/c16-12-9-5-4-8-11(12)13(20)17-15-19-18-14(21-15)10-6-2-1-3-7-10/h1-9H,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSIDQMLHKAPFCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-azocanyl)-N'-[4-(methylthio)benzylidene]acetohydrazide](/img/structure/B5568328.png)
![8-{[1-(methoxymethyl)cyclobutyl]carbonyl}-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5568330.png)
![5-chloro-2-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5568332.png)
![2-[(4-chlorophenyl)sulfonyl]-5-(trifluoromethyl)pyridine](/img/structure/B5568335.png)
![6-acetyl-9-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B5568345.png)
![ethyl 4-{4-cyclopropyl-5-[(dimethylamino)methyl]-4H-1,2,4-triazol-3-yl}piperidine-1-carboxylate](/img/structure/B5568346.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-methyl-N-{[3-(2-pyridinyl)-5-isoxazolyl]methyl}acetamide](/img/structure/B5568368.png)
![4-methyl-2-[(4-nitrobenzyl)thio]quinazoline](/img/structure/B5568373.png)
![N-[4-(acetylamino)phenyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5568375.png)
![4-{[(2-tert-butylphenoxy)acetyl]amino}benzamide](/img/structure/B5568380.png)
![2-benzyl-N-[2-(3-pyridinylamino)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5568382.png)
![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(2-fluoro-4-methylphenyl)acetamide](/img/structure/B5568390.png)
![(3R*,4R*)-3-isopropyl-4-methyl-1-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}pyrrolidin-3-ol](/img/structure/B5568398.png)
